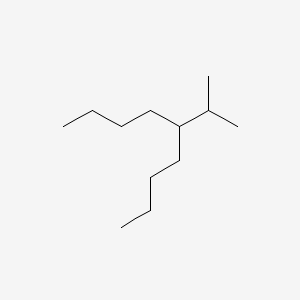
Nonane, 5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonane, 5-(1-methylethyl)- is an organic compound with the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol . It is a branched alkane, which is a type of hydrocarbon consisting of carbon and hydrogen atoms arranged in a specific structure. This compound is also known by its IUPAC name, 5-(1-methylethyl)nonane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonane, 5-(1-methylethyl)- typically involves the alkylation of nonane with isopropyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of nonane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Hydroformylation: This method involves the hydroformylation of octene to produce nonanal, followed by reduction and subsequent alkylation with isopropyl groups.
Industrial Production Methods
Industrial production of Nonane, 5-(1-methylethyl)- often involves large-scale alkylation processes using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nonane, 5-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons. Common reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination using chlorine gas (Cl₂) in the presence of ultraviolet light can produce chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Chlorine gas (Cl₂) with ultraviolet light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Chlorinated derivatives
Wissenschaftliche Forschungsanwendungen
Nonane, 5-(1-methylethyl)- has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon structures and reactivity.
Biology: Investigated for its potential effects on biological systems, including its role as a hydrophobic molecule in cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of Nonane, 5-(1-methylethyl)- primarily involves its interactions with other molecules through hydrophobic interactions. Its molecular structure allows it to interact with lipid membranes, making it useful in studies related to membrane dynamics and permeability. The compound does not have specific molecular targets but exerts its effects through physical interactions with other hydrophobic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonane: A straight-chain alkane with the molecular formula C₉H₂₀.
Isopropyl Nonane: A similar branched alkane with an isopropyl group attached to the nonane chain.
Decane: A straight-chain alkane with the molecular formula C₁₀H₂₂.
Uniqueness
Nonane, 5-(1-methylethyl)- is unique due to its specific branching structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of the isopropyl group affects its boiling point, solubility, and reactivity, making it distinct from other similar alkanes.
Eigenschaften
CAS-Nummer |
62184-72-9 |
|---|---|
Molekularformel |
C12H26 |
Molekulargewicht |
170.33 g/mol |
IUPAC-Name |
5-propan-2-ylnonane |
InChI |
InChI=1S/C12H26/c1-5-7-9-12(11(3)4)10-8-6-2/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
ALZCRHWYCQKCQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



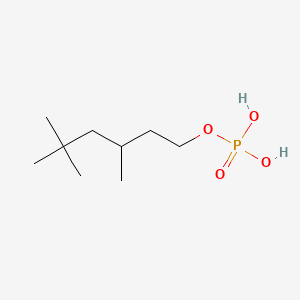
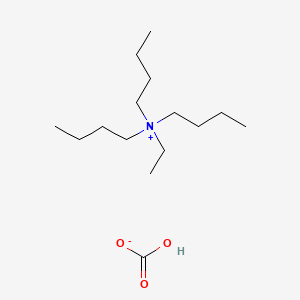


![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
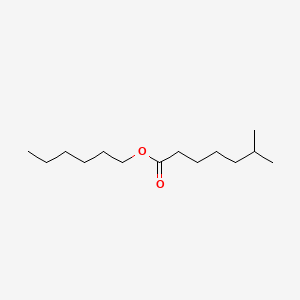
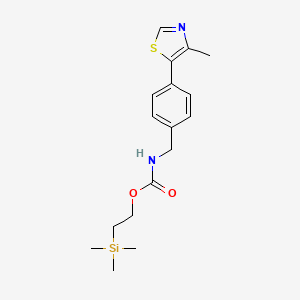
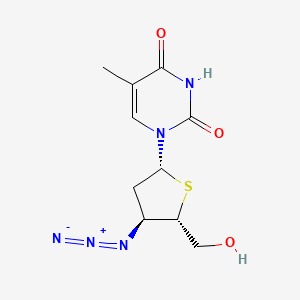
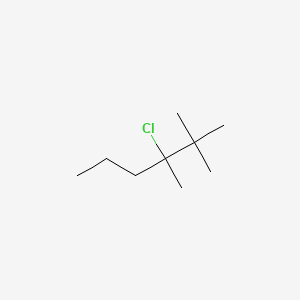
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)



